Cas no 2227686-28-2 (rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol is a chiral cyclopentanol derivative characterized by a branched alkyl substituent at the 2-position. Its stereochemistry, featuring a racemic mixture of (1R,2S) enantiomers, makes it a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The 3,3-dimethylpentyl group enhances lipophilicity, potentially improving bioavailability in drug design. This compound’s rigid cyclopentane backbone and functional hydroxyl group enable selective derivatization, facilitating its use in catalysts, ligands, or bioactive molecule development. Its well-defined structure and synthetic accessibility make it valuable for research in stereoselective reactions and medicinal chemistry. Storage under inert conditions is recommended to preserve stability.
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol structure
2227686-28-2 structure
商品名:rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
CAS番号:2227686-28-2
MF:C12H24O
メガワット:184.318364143372
CID:5570033
PubChem ID:165594293

rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1635276
    • 2227686-28-2
    • rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
    • インチ: 1S/C12H24O/c1-4-12(2,3)9-8-10-6-5-7-11(10)13/h10-11,13H,4-9H2,1-3H3/t10-,11+/m0/s1
    • InChIKey: CQBDQBAIEPUVGC-WDEREUQCSA-N
    • ほほえんだ: O[C@@H]1CCC[C@H]1CCC(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 184.182715385g/mol
  • どういたいしつりょう: 184.182715385g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1635276-2.5g
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
2.5g
$2576.0 2023-07-10
Enamine
EN300-1635276-1.0g
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
1.0g
$1315.0 2023-07-10
Enamine
EN300-1635276-50mg
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
50mg
$768.0 2023-09-22
Enamine
EN300-1635276-2500mg
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
2500mg
$1791.0 2023-09-22
Enamine
EN300-1635276-5000mg
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
5000mg
$2650.0 2023-09-22
Enamine
EN300-1635276-500mg
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
500mg
$877.0 2023-09-22
Enamine
EN300-1635276-5.0g
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
5.0g
$3812.0 2023-07-10
Enamine
EN300-1635276-1000mg
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
1000mg
$914.0 2023-09-22
Enamine
EN300-1635276-100mg
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
100mg
$804.0 2023-09-22
Enamine
EN300-1635276-0.1g
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
2227686-28-2
0.1g
$1157.0 2023-07-10

rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-olに関する追加情報

Racemic (1R,2S)-2-(3,3-Dimethylpentyl)cyclopentan-1-ol: A Comprehensive Overview

CAS No. 2227686-28-2, commonly referred to as rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol, is a complex organic compound with significant applications in various fields. This compound is characterized by its unique stereochemistry and structural properties, making it a subject of interest in both academic and industrial research. The molecule consists of a cyclopentane ring substituted with a hydroxyl group at position 1 and a 3,3-dimethylpentyl group at position 2. Its stereochemistry is defined by the (1R,2S) configuration, which contributes to its distinct physical and chemical properties.

The synthesis of rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol involves multi-step organic reactions, often utilizing asymmetric catalysis to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess. Researchers have explored various catalysts, including chiral transition metal complexes and organocatalysts, to optimize the synthesis process. These developments have not only improved yield but also reduced the environmental footprint of the manufacturing process.

One of the most notable applications of this compound is in the pharmaceutical industry. The compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those with complex stereochemistry. For instance, it has been used as a building block in the development of novel antibiotics and anticancer agents. Its ability to form stable stereocenters makes it invaluable in drug design, where precise spatial arrangements are critical for biological activity.

In addition to its pharmaceutical applications, CAS No. 2227686-28-2 has found utility in materials science. The compound's structural rigidity and ability to form hydrogen bonds make it a promising candidate for use in polymer synthesis and as a component in advanced materials. Recent studies have explored its potential as a monomer in polyurethane production, where it contributes to enhanced mechanical properties and thermal stability.

The physical properties of rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol are well-documented. It exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reactions and extraction processes.

From an environmental perspective, the compound's biodegradability has been studied extensively. Research indicates that under aerobic conditions, it undergoes microbial degradation within 48 hours, making it an environmentally friendly choice for industrial applications. This property is particularly advantageous in green chemistry initiatives aimed at reducing waste and minimizing environmental impact.

In conclusion, CAS No. 2227686-28-2, or rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol, is a versatile compound with diverse applications across multiple disciplines. Its unique stereochemistry and physical properties make it an essential component in modern chemical research and industry. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in the development of innovative materials and therapeutic agents.

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